Nefopam N-Oxide
描述
Nefopam N-Oxide is a metabolite of Nefopam . Nefopam is a non-opioid, non-steroidal, central analgesic primarily used to treat moderate to severe pain . It acts via multiple mechanisms including potent inhibition of serotonin–norepinephrine reuptake and modulation of voltage-sensitive calcium and sodium channels .
Synthesis Analysis
Nefopam N-Oxide can be obtained from Nefopam substance by oxidation with potassium peroxymonosulfate . A simultaneous, structurally identifiable pharmacokinetic model of Nefopam and its two metabolites in plasma and urine was developed based on a mass balance study of a single oral administration of Nefopam .Molecular Structure Analysis
The molecular formula of Nefopam N-Oxide is C17H19NO2 . The exact molecular structure is not provided in the search results.Chemical Reactions Analysis
Nefopam N-Oxide is reduced at the dropping mercury electrode (DME) and silver solid amalgam electrodes (AgSAE). The reduction consists of two one-electron stages each accompanied with one proton transfer .科学研究应用
Pharmacokinetics Research
Specific Scientific Field
This application falls under the field of Pharmacokinetics , which is a branch of pharmacology dedicated to determining the fate of substances administered to a living organism.
Summary of the Application
Nefopam N-Oxide, along with N-desmethylnefopam, are metabolites of Nefopam, a non-opioid, non-steroidal, central analgesic. These metabolites are of clinical interest and are used in pharmacokinetic research to understand the metabolism and effects of Nefopam .
Methods of Application
Pharmacokinetic data for Nefopam and its metabolites were analyzed simultaneously using NONMEM® (nonlinear mixed-effect modeling) v7.3. The modeling process evaluated one- and two-compartment linear pharmacokinetic models for Nefopam and a single compartment for each of the two metabolites .
Results or Outcomes
The final structural model simultaneously described the plasma and urinary pharmacokinetics of Nefopam and the two metabolites. It consists of a central compartment for Nefopam and for each of the two metabolites, as well as a peripheral compartment for the parent, and the associated urine compartments .
Postoperative Pain Management
Specific Scientific Field
This application falls under the field of Anesthesiology and Pain Management .
Summary of the Application
Nefopam, including its metabolite Nefopam N-Oxide, has been used in the surgical setting for the prevention of postoperative pain .
Methods of Application
Nefopam is given orally or intravenously, as single or multiple doses, or as a continuous infusion. It undergoes extensive hepatic biotransformation to desmethylnefopam and N-oxide-nefopam .
Results or Outcomes
Compared with placebo, cumulative 24-hour morphine consumption was decreased with Nefopam. Pain intensity at 24 hours was also decreased .
Neuropathic Pain Management
Specific Scientific Field
This application falls under the field of Neurology and Pain Management .
Summary of the Application
Nefopam, including its metabolite Nefopam N-Oxide, has seen a resurgence in its use for neuropathic pain . Neuropathic pain is a complex, chronic pain state that usually is accompanied by tissue injury.
Results or Outcomes
The specific outcomes of using Nefopam for neuropathic pain management are not detailed in the source. However, the resurgence in its use suggests it may have beneficial effects in managing this type of pain .
Surgical Pain Management
Specific Scientific Field
This application falls under the field of Anesthesiology and Surgical Pain Management .
Summary of the Application
Nefopam, including its metabolite Nefopam N-Oxide, has been used in the surgical setting for the prevention of postoperative pain . It has also been used in a multimodal regimen to impact postoperative pain, opioid use, and recovery quality in single-port robot-assisted laparoscopic cholecystectomy (RALC) patients with a parietal pain block .
Results or Outcomes
Compared with placebo, cumulative 24-hour morphine consumption was decreased with Nefopam. Pain intensity at 24 hours was also decreased . In the context of RALC patients, the specific outcomes of using Nefopam are not detailed in the source .
安全和危害
When handling Nefopam N-Oxide, it is advised to avoid dust formation, breathing mist, gas or vapors, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
属性
IUPAC Name |
5-methyl-5-oxido-1-phenyl-1,3,4,6-tetrahydro-2,5-benzoxazocin-5-ium | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2/c1-18(19)11-12-20-17(14-7-3-2-4-8-14)16-10-6-5-9-15(16)13-18/h2-10,17H,11-13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADOSMCNCNFMWSW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1(CCOC(C2=CC=CC=C2C1)C3=CC=CC=C3)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20440085 | |
Record name | 5-Methyl-5-oxo-1-phenyl-3,4,5,6-tetrahydro-1H-2,5lambda~5~-benzoxazocine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20440085 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Nefopam N-Oxide | |
CAS RN |
66091-32-5 | |
Record name | 5-Methyl-5-oxo-1-phenyl-3,4,5,6-tetrahydro-1H-2,5lambda~5~-benzoxazocine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20440085 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。